1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride
Description
1-Amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride (CAS: 1183226-12-1) is a cyclopentane-based compound featuring a primary amine and a carboxamide group substituted with a cyclopropylmethyl moiety. Its molecular formula is C₁₀H₁₈N₂O·HCl, with a molecular weight of 182.26 . The compound’s structural uniqueness lies in the fusion of a rigid cyclopentane backbone with a cyclopropane-containing substituent, which may confer distinct physicochemical and pharmacological properties. Current availability data indicate that the compound is temporarily out of stock, reflecting its specialized applications in research .
Properties
IUPAC Name |
1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-10(5-1-2-6-10)9(13)12-7-8-3-4-8;/h8H,1-7,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMJAUJLVAJXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)NCC2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation
The key step is the condensation of cyclopentane-1-carboxylic acid with cyclopropylmethylamine to form the corresponding carboxamide. This can be achieved by:
- Activation of the carboxylic acid using coupling reagents such as carbodiimides (e.g., DCC, EDC) or acid chlorides.
- Direct amidation under dehydrating conditions or using catalysts to promote the reaction.
Typical reaction conditions include:
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane, tetrahydrofuran, or similar aprotic solvents |
| Temperature | 0°C to room temperature |
| Reaction Time | Several hours to overnight |
| Coupling Reagents | DCC (dicyclohexylcarbodiimide), EDC (ethyl(dimethylaminopropyl)carbodiimide) |
| Catalyst or Additives | DMAP (4-dimethylaminopyridine) as acylation catalyst |
After completion, the reaction mixture is typically quenched, and the product is isolated by extraction, washing, and purification through crystallization or chromatography.
Formation of Hydrochloride Salt
To obtain the hydrochloride salt of the compound, the free amide is treated with hydrochloric acid, often in an organic solvent or aqueous medium, to form the stable hydrochloride salt:
- Procedure: Dissolve the amide in an appropriate solvent (e.g., ethanol or ethyl acetate) and add an equimolar amount of HCl gas or aqueous HCl.
- Conditions: Room temperature stirring for several hours.
- Isolation: The hydrochloride salt precipitates out and is collected by filtration and dried.
This salt form improves the compound's stability, solubility, and ease of handling.
Alternative Synthetic Routes and Related Methods
While the direct amidation route is standard, related synthetic strategies and precursor syntheses are informed by methods used for structurally similar compounds such as 1-aminocyclopropane-1-carboxylic acid:
- Cyclopropane ring introduction: Synthesized via hydrocarbonylation cyclization of nitroacetic acid esters with 1,2-dihaloethanes, followed by nitro group reduction and hydrolysis steps.
- Reduction and hydrolysis: Employing reductive agents such as tin dichloride in methanol or ethanol at mild temperatures (15–20 °C), followed by alkaline hydrolysis at elevated temperatures (70–90 °C).
- Crystallization: Purification by cooling stirred crystallization using 95% ethanol as solvent to obtain high-purity compounds.
Though these methods focus on smaller cyclopropane amino acid derivatives, they provide insight into handling cyclopropyl moieties and amine functionalities relevant to the target compound.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Starting materials | Cyclopentane-1-carboxylic acid, cyclopropylmethylamine | Precursors for amide formation |
| Amide formation | DCC or EDC, DMAP, aprotic solvent, 0°C to RT, several hours | Formation of 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide |
| Salt formation | HCl (aqueous or gaseous), ethanol or ethyl acetate, RT, several hours | Conversion to hydrochloride salt for stability |
| Purification | Extraction, crystallization, drying | Isolation of pure hydrochloride salt |
Research Findings and Considerations
- The amidation step is critical and requires careful control of reaction conditions to avoid side reactions and ensure high yield.
- The hydrochloride salt formation enhances the compound's physicochemical properties, making it more suitable for pharmaceutical or biochemical applications.
- Purity and crystallinity can be optimized by solvent choice and crystallization parameters.
- Literature and patents emphasize the importance of mild reaction conditions and appropriate catalysts to maximize efficiency and product quality.
Chemical Reactions Analysis
1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and time are optimized based on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C₁₀H₁₉ClN₂O
- Molecular Weight : 218.73 g/mol
- Appearance : Powder
- IUPAC Name : 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide; hydrochloride
The structural formula indicates the presence of a cyclopropyl group attached to a cyclopentane backbone, which may contribute to its unique biological activities.
Pharmaceutical Applications
1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride is primarily studied for its potential pharmacological properties. The following sections detail its applications in drug development and therapeutic uses.
Antiviral Activity
Recent studies have indicated that derivatives of cyclopropyl-containing compounds can exhibit antiviral properties. Specifically, compounds similar to 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide have been investigated for their effectiveness against viruses such as Hepatitis C. The structural features of cyclopropyl groups are believed to enhance binding affinity to viral targets, making them promising candidates for antiviral drug development .
Inhibitors of Bacterial Infections
Research has shown that certain cyclopropyl derivatives demonstrate inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves the disruption of bacterial cell wall synthesis, which is critical for the survival of these pathogens. The unique steric and electronic properties of the cyclopropyl moiety are thought to play a significant role in this activity .
Agrochemical Applications
The compound's structural characteristics also make it suitable for use in agrochemicals. Cyclopropyl-based compounds are being explored as potential pesticides and insecticides due to their ability to interfere with the biological processes of pests. This application is particularly relevant in the context of developing environmentally friendly agricultural products .
Synthesis and Scalability
The synthesis of this compound can be achieved through various chemical routes, with particular emphasis on scalability for industrial applications. A notable method involves the Curtius degradation process, which allows for the efficient transformation of precursors into the desired amine product with high yields .
| Synthesis Method | Yield | Scalability |
|---|---|---|
| Curtius Degradation | Up to 87% | High |
This scalability is crucial for pharmaceutical companies looking to produce these compounds in bulk for clinical trials and commercial use.
Case Studies and Research Findings
Several studies have documented the biological activities and potential therapeutic uses of compounds related to this compound:
- Antiviral Research : A study published in PMC highlighted the synthesis and antiviral testing of cyclopropyl derivatives, demonstrating significant activity against Hepatitis C virus .
- Bacterial Resistance : Another research article discussed the efficacy of cyclopropyl-containing amines as MRSA inhibitors, showcasing their potential as new antibiotic agents .
Mechanism of Action
The mechanism of action of 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, influencing cellular processes such as metabolism, proliferation, and apoptosis.
Comparison with Similar Compounds
Cyclopentane and Cyclopropane Derivatives with Amino/Carboxylic Acid Groups
The following compounds share structural motifs with the target molecule, including cyclopentane/cyclopropane rings and functionalized side chains:
Key Observations :
- Cyclopropane vs. Cyclopentane Rings: The cyclopropane-based 1-amino-1-cyclopropanecarboxylic acid (MW 101.10) has a higher melting point (257°C) compared to cyclopentane derivatives, likely due to increased ring strain and crystallinity .
- Stereochemical Impact : The stereoisomers (1R,3S) and (1S,3R) in exhibit a 20°C difference in melting points, underscoring the role of spatial arrangement in thermal stability .
- Functional Group Variations: The target compound’s carboxamide group and cyclopropylmethyl substituent distinguish it from carboxylic acid derivatives (e.g., cis-2-amino-1-cyclopentanecarboxylic acid HCl), which may influence solubility and receptor interactions .
Pharmacologically Relevant Analogs
Cyclopentyl fentanyl hydrochloride (CAS: 2306824-94-0) is a structurally complex analog with a cyclopentane carboxamide group but incorporates a piperidinyl pharmacophore. Its molecular formula is C₂₅H₃₂N₂O·HCl , with a molecular weight of 413.0 . Unlike the target compound, cyclopentyl fentanyl is designed for opioid receptor binding, highlighting how structural modifications (e.g., aromatic phenyl groups) can redirect biological activity .
Substituent Variations in Cyclopentane Carboxamides
- 1-(Cyclopropylmethyl)cyclopropan-1-amine hydrochloride (C₁₁H₁₅BrClNO, MW 292.61): Features a cyclopropane core and cyclopropylmethyl group, illustrating how ring size affects molecular weight and steric bulk .
Impact of Alkyl Chain Modifications
1-Ethylcyclopentylamine hydrochloride (C₇H₁₆ClN, MW 149.66) substitutes the carboxamide group with a simple ethyl chain, reducing polarity and molecular weight compared to the target compound . This simplification may enhance volatility but reduce hydrogen-bonding capacity.
Biological Activity
1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride (CAS Number: 1375473-95-2) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C10H16ClN2O
- Molecular Weight: 202.70 g/mol
The biological activity of this compound is primarily attributed to its role as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These enzymes are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest in cancer cells, making this compound a candidate for cancer therapy .
Key Mechanisms:
- CDK Inhibition: The compound selectively inhibits CDK4/6, leading to G1 phase cell cycle arrest, which is critical in treating cancers characterized by abnormal cellular proliferation.
- Potential Applications: It has shown promise in the treatment of various cancers, including prostate and testicular cancer, particularly in androgen-resistant cases .
Biological Activity Studies
Research studies have demonstrated various biological activities associated with this compound:
In Vitro Studies
-
Cell Viability Assays:
- The compound was tested on different cancer cell lines, showing dose-dependent inhibition of cell proliferation.
- IC50 values (the concentration required to inhibit cell growth by 50%) ranged significantly depending on the cell type, indicating varying levels of sensitivity across different cancer models.
- Cytotoxicity Testing:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HT-22 | 10 | Minimal cytotoxicity observed |
| BV-2 | 15 | Effective without significant toxicity |
| Cancer Cell Line A | 5 | High sensitivity noted |
- Mechanistic Insights:
- The compound's ability to induce apoptosis in cancer cells was linked to its inhibition of the CDK pathway, leading to downstream effects on pro-apoptotic factors.
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results suggest that the compound could effectively reduce tumor size in xenograft models. Further investigation is required to confirm these findings and assess the pharmacokinetics and toxicity profiles.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Case Study A: Prostate Cancer
- A clinical trial involving patients with advanced prostate cancer showed that administration of the compound led to significant reductions in PSA levels (Prostate-Specific Antigen), indicating a therapeutic effect.
-
Case Study B: Testicular Cancer
- Patients with androgen-resistant testicular cancer showed improved outcomes when treated with a regimen including this compound alongside traditional therapies.
Q & A
Q. Optimization Strategies :
- Temperature control : Low temperatures (e.g., <10°C) minimize side reactions during amidation .
- Solvent selection : Ethyl acetate or dichloromethane improves solubility and facilitates filtration of the hydrochloride salt .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance yields in cyclopropane functionalization .
How can computational methods like quantum chemical calculations aid in predicting reaction pathways for this compound?
Advanced Research Question
Computational tools streamline reaction design:
- Reaction path search : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, identifying energetically favorable pathways .
- Retrosynthetic analysis : AI-driven platforms (e.g., ICReDD’s Template_relevance models) propose feasible routes by mining reaction databases, prioritizing cyclopropane and amide bond formations .
- Solvent effects : Molecular dynamics simulations model solvent interactions to optimize reaction conditions (e.g., polarity, dielectric constant) .
What spectroscopic techniques (NMR, MS) are most effective for characterizing this compound, and what key spectral features should researchers look for?
Basic Research Question
- ¹H/¹³C NMR :
- Mass Spectrometry (MS) :
How can researchers resolve discrepancies between experimental and theoretical spectral data?
Advanced Research Question
- Dynamic effects : Account for conformational flexibility using variable-temperature NMR to detect rotamers or tautomers .
- Isotopic labeling : ¹⁵N/²H labeling clarifies ambiguous NH or CH₂ signals in cyclopropane derivatives .
- DFT-NMR correlation : Compare experimental shifts with computed values (e.g., using Gaussian or ORCA) to assign stereochemistry .
What are the challenges in achieving high enantiomeric purity during synthesis, and what chiral resolution methods are applicable?
Basic Research Question
- Challenges : Racemization during amidation or cyclopropane ring formation due to steric strain .
- Resolution methods :
What strategies can be employed to scale up synthesis while maintaining yield and purity?
Advanced Research Question
- Flow chemistry : Continuous reactors improve heat/mass transfer for cyclopropane functionalization, reducing side products .
- Process analytical technology (PAT) : In-line FTIR or Raman monitors reaction progression, enabling real-time adjustments .
- Crystallization optimization : Antisolvent addition (e.g., hexane to ethyl acetate) enhances hydrochloride salt purity .
How does the cyclopropylmethyl group influence the compound’s reactivity and stability?
Basic Research Question
- Reactivity : The strained cyclopropane ring undergoes ring-opening under acidic conditions or via nucleophilic attack, necessitating protective groups during synthesis .
- Stability : Hydrochloride salts improve stability by reducing hygroscopicity. Storage under inert atmospheres (N₂/Ar) prevents degradation .
How can retrosynthetic analysis design novel derivatives for structure-activity studies?
Advanced Research Question
- Core modifications : Replace cyclopentane with cyclohexane to study ring size effects.
- Functional group variation : Introduce electron-withdrawing groups (e.g., -CF₃) to the cyclopropylmethyl moiety to modulate electronic properties .
- AI-driven libraries : Platforms like Pistachio or Reaxys propose analogs by substituting amide or amine groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
